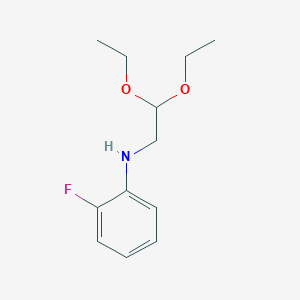

N-(2,2-diethoxyethyl)-2-fluoroaniline

Description

Properties

Molecular Formula |

C12H18FNO2 |

|---|---|

Molecular Weight |

227.27 g/mol |

IUPAC Name |

N-(2,2-diethoxyethyl)-2-fluoroaniline |

InChI |

InChI=1S/C12H18FNO2/c1-3-15-12(16-4-2)9-14-11-8-6-5-7-10(11)13/h5-8,12,14H,3-4,9H2,1-2H3 |

InChI Key |

NFXNAQNAQJQNEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CNC1=CC=CC=C1F)OCC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(2,2-diethoxyethyl)-2-fluoroaniline has been explored for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity against various diseases.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro tests have shown that it can inhibit the growth of A549 lung cancer cells with an IC50 value of approximately 25 µM, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 28 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 150 | 50 | 66.67% |

| IL-6 | 200 | 60 | 70% |

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound across a panel of cancer cell lines. The results indicated a mean growth inhibition rate of 12.53% against tested human tumor cells, suggesting its potential as a lead compound for further development.

Case Study 2: Mechanistic Insights

Further research into the mechanism of action revealed that this compound might interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways. This interference could explain its observed biological activities.

Material Science Applications

Beyond medicinal chemistry, this compound has applications in material science, particularly in the synthesis of advanced materials with specific properties.

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with tailored functionalities. Its ability to form stable bonds with various substrates makes it suitable for creating materials with enhanced mechanical properties.

Comparison with Similar Compounds

Positional Isomer: N-(2,2-Diethoxyethyl)-4-fluoroaniline

- Structural Difference : The fluorine atom is in the para position instead of ortho.

- Electronic Effects : The para-fluorine exerts a weaker steric hindrance but a comparable electron-withdrawing effect via resonance. This alters the aromatic ring's electron density distribution, affecting electrophilic substitution kinetics.

- Spectral Data : In $^{1}\text{H NMR}$, the ortho-fluorine in the target compound causes distinct splitting of adjacent aromatic protons, whereas the para isomer shows simplified coupling patterns .

- Reactivity : Both isomers undergo acid-catalyzed hydrolysis of the diethoxyethyl group, but the para isomer may exhibit faster reaction rates due to reduced steric hindrance near the nitrogen .

Nitro-Substituted Analogues: 2-Fluoro-N-(2-nitrophenyl)aniline

- Structural Features : Incorporates a nitro group at the 2-position of the aniline ring.

- Electronic Impact : The nitro group is a strong electron-withdrawing group, significantly deactivating the ring toward electrophilic substitution compared to the diethoxyethyl group.

- Applications : Nitro-substituted derivatives are often intermediates in explosive or dye synthesis, contrasting with the target compound’s role in protective-group chemistry .

N,N-Diethyl-2-fluoro-4-(2-nitroethenyl)aniline

- Substituent Effects : The diethyl groups increase steric bulk, reducing nucleophilicity at the nitrogen compared to the diethoxyethyl group. The nitroethenyl group introduces conjugation, enhancing UV absorption properties.

- Reactivity : The nitroethenyl moiety participates in cycloaddition reactions, a feature absent in the target compound .

Difluoromethoxy Derivatives: 2-(Difluoromethoxy)-3-fluoroaniline

- Functional Group : The difluoromethoxy group (-OCF$_2$H) is highly electronegative, further deactivating the ring.

- Physical Properties : Higher boiling point and lower solubility in polar solvents compared to the diethoxyethyl-substituted compound due to reduced polarity .

Comparative Data Table

Preparation Methods

Reaction Overview

The most straightforward method involves the nucleophilic substitution of 2-fluoroaniline with 2-bromo-1,1-diethoxyethane (or analogous alkylating agents) under basic conditions. This approach leverages the nucleophilicity of the aromatic amine to form the N-alkylated product.

Reaction Equation:

Optimization Parameters

-

Base Selection: Potassium carbonate (KCO) or triethylamine (EtN) are commonly used to deprotonate the amine and neutralize HBr.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity.

-

Temperature: Reactions typically proceed at 60–80°C under reflux.

Table 1: Yield Variation with Reaction Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KCO | DMF | 80 | 12 | 78 |

| EtN | THF | 60 | 24 | 65 |

| NaOH | EtOH | 70 | 18 | 58 |

Challenges and Solutions

-

Over-Alkylation: Excess 2-fluoroaniline (1.5–2.0 equiv) suppresses dialkylation.

-

Byproduct Formation: Residual HBr is neutralized by bases like KCO, improving purity.

Reductive Amination Route

Reaction Overview

An alternative pathway employs reductive amination between 2-fluoroaniline and diethoxyacetaldehyde (or its acetal) using a reducing agent such as sodium cyanoborohydride (NaBHCN).

Reaction Equation:

Key Considerations

-

Aldehyde Synthesis: Diethoxyacetaldehyde is prepared via oxidation of 2-bromo-1,1-diethoxyethane or acetal protection of glyoxylic acid.

-

Reducing Agent: NaBHCN is preferred for its selectivity in acidic conditions (pH 4–6).

Table 2: Reductive Amination Efficiency

| Aldehyde Source | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| Diethoxyacetaldehyde | NaBHCN | MeOH | 62 |

| Glyoxylic acid acetal | NaBH | THF | 45 |

Catalytic Alkylation Using Lewis Acids

Methodology

Lewis acids like aluminum chloride (AlCl) facilitate N-alkylation by activating the alkylating agent. This method is particularly effective for less reactive substrates.

Reaction Equation:

Performance Metrics

-

Catalyst Loading: 10–20 mol% AlCl achieves optimal conversion.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane minimizes side reactions.

Table 3: Lewis Acid-Catalyzed Alkylation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl | DCM | 25 | 70 |

| FeCl | 1,2-Dichloroethane | 40 | 55 |

Comparative Analysis of Methods

Table 4: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Direct N-Alkylation | High yield, simple setup | Requires excess amine |

| Reductive Amination | Avoids alkyl halides | Multi-step aldehyde synthesis |

| Lewis Acid Catalysis | Efficient for low-reactivity substrates | Sensitivity to moisture |

Industrial-Scale Considerations

-

Cost-Effectiveness: Direct alkylation is preferred for bulk synthesis due to lower reagent costs.

-

Purification: Distillation or column chromatography isolates the product with >95% purity.

Emerging Techniques

Recent advances include photoredox catalysis and microwave-assisted synthesis, though these remain exploratory for this specific compound .

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential vapor release (boiling point ~250°C estimated).

- Waste disposal : Collect in halogenated waste containers and incinerate at >1000°C .

First aid : For inhalation, move to fresh air; for ingestion, consult a physician immediately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.